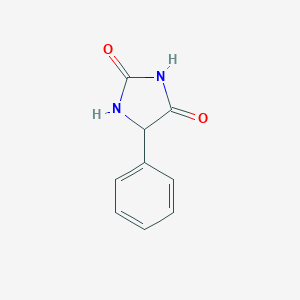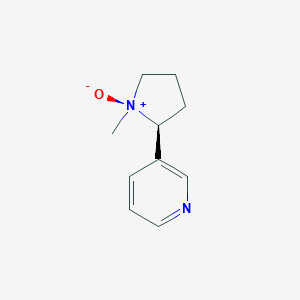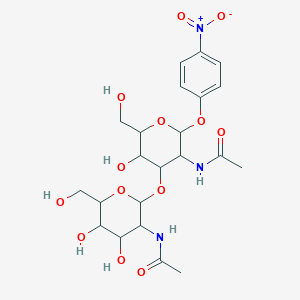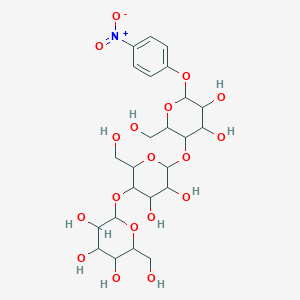
5-Phenylhydantoin
描述
Synthesis Analysis
The synthesis of 5-Phenylhydantoin has been explored through various methods. A notable synthesis involves starting from benzene-d6 to prepare 5-phenyl-5-phenyl-d5-hydantoin using a five-step synthesis, highlighting the compound's relevance in metabolic studies and as an internal standard for analyses (Andresen & Biemann, 1978).
Molecular Structure Analysis
The molecular structure of 5-Phenylhydantoin exhibits specific conformational features. For instance, the structure of (+)-(S)-5-phenyl-5-ethylhydantoin shows a significant dihedral angle between the phenyl and hydantoin rings, contributing to its stability and interactions through hydrogen bonding and van der Waals forces (Coquerel, Petit, & Robert, 1993).
Chemical Reactions and Properties
5-Phenylhydantoin participates in various chemical reactions, forming complexes with metals such as cobalt(II), nickel(II), and copper(II). These complexes have been synthesized and characterized, revealing insights into their geometric structures and thermal stability, which are influenced by the ligand types and metal ions (Kandil, El-hefnawy, & Baker, 2004).
Physical Properties Analysis
The physical properties of 5-Phenylhydantoin and its derivatives, such as solvatochromic behaviors, have been examined through UV absorption spectra, demonstrating the effects of solvent interactions on its photophysical characteristics. These studies provide a basis for understanding the compound's solubility, stability, and interaction with different media (Trišović et al., 2011).
Chemical Properties Analysis
The chemical properties of 5-Phenylhydantoin, particularly its reactivity and interaction with other chemical entities, have been explored through the study of its racemization reaction catalyzed by different buffers. This reaction is crucial for understanding the compound's metabolic fate and stereochemical considerations in biological systems (Dudley & Bius, 1976).
科学研究应用
Application Summary
5-Phenylhydantoin derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. This is due to the importance of hydantoin derivatives in the treatment of status epilepticus .
Methods of Application
The evaluation of their anticonvulsant activities was performed on rats by subcutaneous pentylenetetrazol seizure test and intravenous pentylenetetrazol threshold test. A spontaneous locomotor activity test was used to assess possible sedative effects .
Results and Outcomes
It was found that 5-ethyl-5-phenyl-3-propylhydantoin exhibits the most favorable pharmacological properties among the synthesized compounds. It has anticonvulsant activity comparable to phenytoin with lower liability for induction of sedation in rats .
2. Mechanism of Action in Neuropharmacology
Application Summary
Phenytoin, a derivative of 5-Phenylhydantoin, has been studied extensively for its multiple mechanisms of action in neuropharmacology .
Methods of Application
The mechanism of action of phenytoin was studied using various animal models and paradigms, including electroshock induced convulsions and vagus stimulation with blood pressure as a read-out .
Results and Outcomes
Phenytoin was found to raise the threshold for electroshock induced convulsions and inhibit the decrease of blood pressure due to the stimulation of the nervus vagus .
3. Synthesis of Beta-Amino Alcohols
Application Summary
5-Methyl-5-phenylhydantoin is used as a reactant for the synthesis of beta-amino alcohols .
Methods of Application and Results
The specific methods of application and results are not detailed in the source. For more information, you may want to refer to the original research articles or materials .
4. Mutagenicity Studies
Application Summary
5-(3-Hydroxyphenyl)-5-phenylhydantoin, a derivative of 5-Phenylhydantoin, has been used in mutagenicity studies .
Methods of Application
The mutagenicity of this compound was evaluated using the Ames test with Salmonella typhimurium and an in vitro cytogenetic test with human lymphocytes .
Results and Outcomes
5. Mechanism of Action in Neuropharmacology
Application Summary
Phenytoin, a derivative of 5-Phenylhydantoin, has been studied extensively for its multiple mechanisms of action in neuropharmacology .
Methods of Application
The mechanism of action of phenytoin was studied using various animal models and paradigms, including electroshock induced convulsions and vagus stimulation with blood pressure as a read-out .
Results and Outcomes
Phenytoin was found to raise the threshold for electroshock induced convulsions and inhibit the decrease of blood pressure due to the stimulation of the nervus vagus .
6. Antiplatelet Agents
Application Summary
5-Methyl-5-phenylhydantoin has been used in the synthesis of novel serotonin 5-HT2A receptor antagonists, which have potential use as antiplatelet agents .
Methods of Application and Results
The specific methods of application and results are not detailed in the source. For more information, you may want to refer to the original research articles or materials .
安全和危害
5-Phenylhydantoin is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .
未来方向
属性
IUPAC Name |
5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQJDVBMMRCKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883267 | |
| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylhydantoin | |
CAS RN |
89-24-7, 27534-86-7 | |
| Record name | Phenylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC51847 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylhydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylhydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylhydantoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQL8E3X7HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














